2,2'-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol
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Overview
Description
2,2’-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol is a chemical compound characterized by the presence of tetrachlorobenzene and disulfane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol typically involves the electrophilic halogenation of benzenes and some chlorobenzenes . The reaction conditions often require specific catalysts and controlled environments to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes, where 1,3,5-trichlorobenzene is chlorinated to produce 1,2,3,4-tetrachlorobenzene . This intermediate can then be further processed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the disulfane groups, leading to the formation of simpler compounds.
Substitution: The tetrachlorobenzene ring can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathways.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2,2’-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism by which 2,2’-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol exerts its effects involves interactions with molecular targets and pathways. The disulfane groups can interact with various enzymes and proteins, potentially altering their activity. The tetrachlorobenzene ring may also interact with cellular membranes and other structures, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrachlorobenzene: Another tetrachlorobenzene isomer with different chlorine atom positions.
1,2,4,5-Tetrachloro-3-nitrobenzene: A nitro-substituted derivative with distinct chemical properties.
2,3,5,6-Tetrachlorobenzene-1,4-dicarbonitrile: Forms complexes with other aromatic compounds.
Uniqueness
2,2’-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol is unique due to its combination of tetrachlorobenzene and disulfane groups, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
3388-66-7 |
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Molecular Formula |
C10H10Cl4O2S2 |
Molecular Weight |
368.1 g/mol |
IUPAC Name |
2-[2,3,5,6-tetrachloro-4-(2-hydroxyethylsulfanyl)phenyl]sulfanylethanol |
InChI |
InChI=1S/C10H10Cl4O2S2/c11-5-7(13)10(18-4-2-16)8(14)6(12)9(5)17-3-1-15/h15-16H,1-4H2 |
InChI Key |
YECROECUTGYTAH-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC1=C(C(=C(C(=C1Cl)Cl)SCCO)Cl)Cl)O |
Origin of Product |
United States |
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